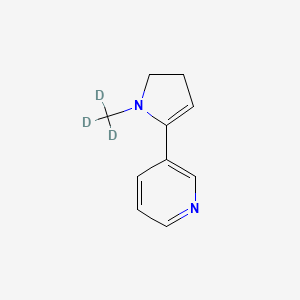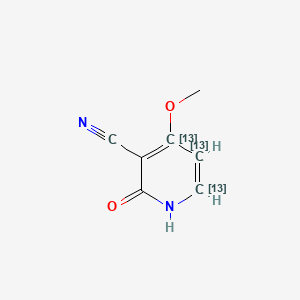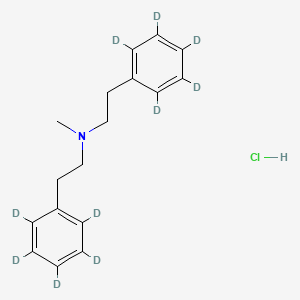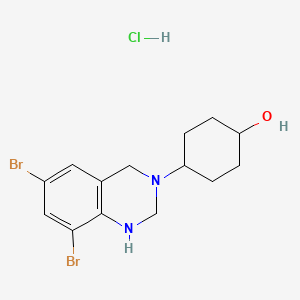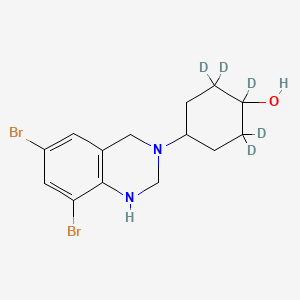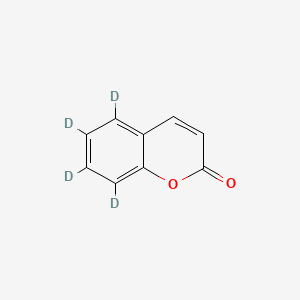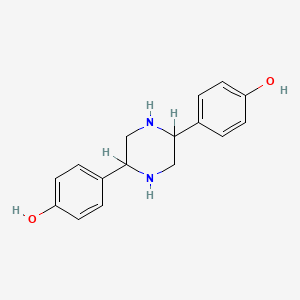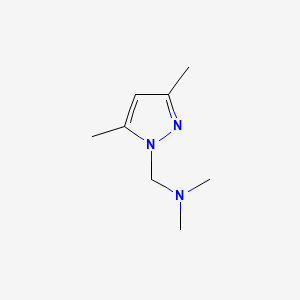
1H-Pyrazole-1-methanamine,N,N,3,5-tetramethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazole-1-methanamine,N,N,3,5-tetramethyl- is a heterocyclic organic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-1-methanamine,N,N,3,5-tetramethyl- typically involves the condensation of 3,5-dimethylpyrazole with formaldehyde and a secondary amine under controlled conditions . The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced catalysts can further enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1H-Pyrazole-1-methanamine,N,N,3,5-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce various amine derivatives .
Applications De Recherche Scientifique
1H-Pyrazole-1-methanamine,N,N,3,5-tetramethyl- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Mécanisme D'action
The mechanism of action of 1H-Pyrazole-1-methanamine,N,N,3,5-tetramethyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction can affect various biochemical pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Trimethyl-1H-pyrazole: Similar in structure but lacks the N,N-dimethyl substitution.
2,3,5,6-Tetramethyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione: Another tetramethyl-substituted pyrazole derivative with different functional groups.
Propriétés
Numéro CAS |
150704-10-2 |
|---|---|
Formule moléculaire |
C8H15N3 |
Poids moléculaire |
153.229 |
Nom IUPAC |
1-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C8H15N3/c1-7-5-8(2)11(9-7)6-10(3)4/h5H,6H2,1-4H3 |
Clé InChI |
DXCLUDFJOFGBRF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1CN(C)C)C |
Synonymes |
1H-Pyrazole-1-methanamine, N,N,3,5-tetramethyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Pyrido[2,3-b][1,4]oxazin-8-amine, 2,3-dihydro-](/img/new.no-structure.jpg)
